molecular formula C9H7NO2 B1349119 3-(Hydroxymethylene)indolin-2-one CAS No. 63273-23-4

3-(Hydroxymethylene)indolin-2-one

Cat. No.: B1349119
CAS No.: 63273-23-4
M. Wt: 161.16 g/mol
InChI Key: JVUCUNQXFYLSJI-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)indolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-(Hydroxymethylene)indolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as acetylcholine esterase, which is crucial for neurotransmission. The compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with proteins involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting their production and thus exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Akt, MAPK, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation . The compound also affects gene expression by modulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound impacts cellular metabolism by inhibiting nitric oxide production, which is associated with inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as acetylcholine esterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, the compound inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways that regulate their expression . This inhibition is achieved through the suppression of key signaling molecules such as Akt, JNK, ERK, and p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the anti-inflammatory effects of this compound are sustained over time, with a gradual decrease in activity as the compound degrades . In vivo studies have also demonstrated that the compound maintains its efficacy over extended periods, although the exact duration of its effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without causing toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5 . These enzymes play a crucial role in the metabolism of the compound, facilitating its conversion into various metabolites . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Its distribution within tissues is influenced by factors such as binding affinity to transport proteins and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications can influence its localization to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The precise localization of this compound within cells can impact its efficacy and the nature of its interactions with other biomolecules .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

2-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUCUNQXFYLSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219341
Record name (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265107-68-4
Record name (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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